4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Overview
Description
4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is a heterocyclic organic compound that features a furan ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole typically involves the chloromethylation of a furan derivative followed by cyclization to form the oxazole ring. One common method includes the reaction of 2-furylmethanol with thionyl chloride to form 2-furylmethyl chloride, which is then reacted with an appropriate amine and a cyclizing agent to yield the desired oxazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Furanones and other oxygenated compounds.
Reduction: Alcohols and amines.
Scientific Research Applications
4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The furan and oxazole rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Furylmethanol: A precursor in the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole.
2-Furylmethylamine: Another related compound with similar structural features.
5-Methyl-2-furylmethanol: Shares the furan ring and methyl group but lacks the oxazole ring.
Uniqueness: this compound is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMGBANZTXFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625043 | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141399-54-4 | |
Record name | 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141399-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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